molecular formula C10H7BrN2O2 B1383064 3-Bromo-5-(imidazol-1-yl)benzoic acid CAS No. 1596778-10-7

3-Bromo-5-(imidazol-1-yl)benzoic acid

Cat. No. B1383064
M. Wt: 267.08 g/mol
InChI Key: IBQGAQUXKDNULN-UHFFFAOYSA-N
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Description

3-Bromo-5-(imidazol-1-yl)benzoic acid is a chemical compound with the molecular formula C10H7BrN2O2 . It has a molecular weight of 267.08 . The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-(imidazol-1-yl)benzoic acid is 1S/C10H7BrN2O2/c11-8-3-7 (10 (14)15)4-9 (5-8)13-2-1-12-6-13/h1-6H, (H,14,15) . This indicates the presence of a bromine atom, an imidazole ring, and a carboxylic acid group in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-5-(imidazol-1-yl)benzoic acid are not mentioned in the literature, imidazole derivatives are known to show a wide range of biological activities . They have been used in the synthesis of various drugs .


Physical And Chemical Properties Analysis

3-Bromo-5-(imidazol-1-yl)benzoic acid has a molecular weight of 267.08 . The compound is likely to be a solid at room temperature, given that imidazole is a white or colorless solid .

Scientific Research Applications

Synthesis and Characterization

  • 3-Bromo-5-(imidazol-1-yl)benzoic acid derivatives are utilized in the synthesis of novel compounds. For instance, they are key in the synthesis of (5-amino-4-cyano-1H-imidazol-1-yl) benzoic acids through intramolecular cyclization processes (Barros et al., 2007).

Coordination Polymers

  • These derivatives are instrumental in the formation of coordination polymers. For example, studies have described their use in creating two- and three-dimensional coordination polymers with specific structural and property characteristics (He et al., 2020).

Antidepressant Activity

  • Certain derivatives of 3-Bromo-5-(imidazol-1-yl)benzoic acid have been researched for their antidepressant activities. Synthesized compounds have shown significant antidepressant effects in clinical tests (Khaliullin et al., 2017).

Biomedical Applications

  • These compounds have also been studied for their potential in biological applications, such as antifungal and antibacterial activities. Research has focused on exploring their efficacy against various pathogens (Jaber et al., 2021).

Luminescent Sensors

  • Imidazole derivatives, including 3-Bromo-5-(imidazol-1-yl)benzoic acid, have been developed as luminescent sensors for detecting specific ions like cyanide and mercury, demonstrating their potential in environmental and chemical sensing applications (Emandi et al., 2018).

Future Directions

Imidazole derivatives have been recognized for their broad range of chemical and biological properties, making them an important synthon in the development of new drugs . As such, future research may focus on exploring the potential applications of 3-Bromo-5-(imidazol-1-yl)benzoic acid in drug development and other areas of chemistry .

properties

IUPAC Name

3-bromo-5-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-3-7(10(14)15)4-9(5-8)13-2-1-12-6-13/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQGAQUXKDNULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(imidazol-1-yl)benzoic acid

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